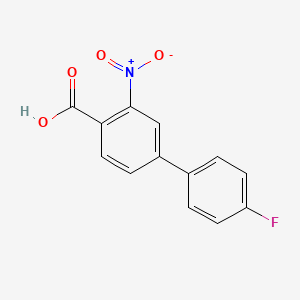
2-(3-Fluorophenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-3-hydroxypyridine (3FPH) is a heterocyclic compound with a diverse range of applications in the fields of medicine, pharmacology and biochemistry. The compound is a white crystalline solid with a molecular weight of 158.12 g/mol and a melting point of 104-105°C. 3FPH has been used in a variety of research, including drug delivery, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used in a variety of research applications, including drug delivery, drug design, and biochemistry. In drug delivery, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to synthesize novel drug delivery systems for targeted delivery of therapeutic agents. In drug design, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to synthesize novel compounds for potential therapeutic applications. In biochemistry, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it has been suggested that 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes may lead to the inhibition of certain metabolic pathways, which can result in the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been suggested that 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% may have a range of effects, including inhibition of certain metabolic pathways, inhibition of certain enzymes, and inhibition of certain biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. The major limitation of using 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments is the lack of understanding of its mechanism of action and its potential biochemical and physiological effects.
Zukünftige Richtungen
For research on 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% include further investigation of its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in drug delivery and drug design. Additionally, further research should be conducted to investigate the potential of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% to inhibit certain enzymes and metabolic pathways. Finally, further research should be conducted to explore the potential of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% to interact with other compounds and to modify their properties.
Synthesemethoden
The synthesis of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been reported in various publications, including the synthesis of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% from 2-fluoroaniline and 3-hydroxy-2-methylpyridine. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at reflux temperature. The reaction is typically completed in 3-4 hours and yields a product with 95% purity.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGWIAUULKLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673379 |
Source


|
| Record name | 2-(3-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyridin-3-ol | |
CAS RN |
1214377-76-0 |
Source


|
| Record name | 2-(3-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














